5-甲氧基-1,3,4-噻二唑-2-醇

描述

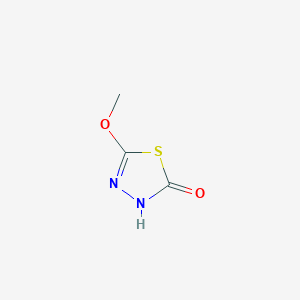

5-methoxy-1,3,4-thiadiazol-2(3H)-one is a member of thiadiazoles. It derives from a hydride of a 1,3,4-thiadiazole.

科学研究应用

抗菌剂

1,3,4-噻二唑衍生物已被合成并作为有效的抗菌剂进行评估 . 它们已针对各种细菌进行了测试,例如大肠杆菌、类杆菌和念珠菌 白色念珠菌 . 其中一些衍生物对肺炎克雷伯菌和人表皮葡萄球菌表现出明显的抑制作用 .

抗菌活性

新的1,3,4-噻二唑衍生物已被合成,并且已经研究了它们的抗菌活性 . 这些衍生物对各种细菌菌株表现出抑制作用,例如产气肠杆菌、大肠杆菌ATCC 13048、肯塔基沙门氏菌、铜绿假单胞菌、肺炎克雷伯菌、变形杆菌和革兰氏阳性菌,例如金黄色葡萄球菌ATCC 25923、单核细胞增生李斯特菌ATCC 7644、粪肠球菌、杜氏肠球菌、金黄色葡萄球菌ATCC、粘质沙雷氏菌、人表皮葡萄球菌、表皮葡萄球菌和溶血性链球菌 .

DNA 结合

已经研究了1,3,4-噻二唑分子与小牛胸腺 DNA (CT-DNA) 的相互作用机制 . 这项研究为了解这些化合物在靶向 DNA 疗法中的潜在用途提供了见解 .

抗癌剂

1,3,4-噻二唑部分已被研究其抗癌特性 . 已经发现1,3,4-噻二唑的衍生物表现出各种生物活性,包括抗癌活性 .

抗糖尿病剂

作用机制

Target of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their interactions with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .

Mode of Action

It has been suggested that the methoxy group substitution in 1,3,4-thiadiazole derivatives can influence their activity . Additionally, the electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties, could explain the formation of certain isomers .

Biochemical Pathways

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential effects on various biochemical pathways .

Result of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their potential antimicrobial and cytotoxic activities .

生化分析

Biochemical Properties

It is known that thiadiazole derivatives have shown interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that thiadiazole derivatives can have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 5-methoxy-1,3,4-thiadiazol-2-ol vary with different dosages in animal models .

生物活性

5-Methoxy-1,3,4-thiadiazol-2(3H)-one is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-methoxy-1,3,4-thiadiazol-2(3H)-one is C₃H₄N₂OS. The structure features a thiadiazole ring, which is known for its pharmacological significance. The presence of the methoxy group enhances its solubility and biological activity.

Biological Activities

Research indicates that 5-methoxy-1,3,4-thiadiazol-2(3H)-one exhibits a variety of biological activities:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer potential. A study highlighted the antiproliferative effects of novel thiadiazole derivatives on human cancer cell lines, suggesting that these compounds can inhibit tumor growth effectively .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis Methods

5-Methoxy-1,3,4-thiadiazol-2(3H)-one can be synthesized through various organic chemistry techniques. One common method involves the cyclization of thiosemicarbazide with appropriate carbonyl compounds. The reaction conditions typically require careful control to ensure high yields and purity.

Example Synthesis Protocol

- Reactants : Thiosemicarbazide, methanol (as a solvent), and an appropriate carbonyl compound.

- Procedure :

- Dissolve thiosemicarbazide in methanol.

- Add the carbonyl compound dropwise while stirring.

- Heat the mixture under reflux for several hours.

- Cool and precipitate the product by adding water.

- Filter and purify the compound through recrystallization.

Anticancer Activity

A pivotal study investigated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving apoptosis induction via caspase activation .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | 15.2 | Caspase activation |

| Thiadiazole Derivative A | 10.5 | Apoptosis induction |

| Thiadiazole Derivative B | 12.8 | Cell cycle arrest |

Neuroprotective Studies

Another study focused on the neuroprotective effects of thiadiazole derivatives against oxidative stress in neuronal cells. The results demonstrated that these compounds could reduce cell death and promote survival through antioxidant mechanisms .

属性

IUPAC Name |

5-methoxy-3H-1,3,4-thiadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2S/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRENRSMVTOWJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170071 | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-27-5 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17605-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GS 12956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017605275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS 12956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1,3,4-thiadiazol-5(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-methoxy-3H-1,3,4-thiadiazol-2-one synthesized?

A1: This compound can be synthesized through a multi-step process starting with carbon disulfide (CS2), methanol (CH3OH), and potassium hydroxide (KOH). This leads to the formation of 5-methoxy-3H-1,3,4-thiadiazol-2-one. Further reaction with 1,4-dibromobutane, followed by demethylation and intramolecular alkylation, yields 8-thia-1,6-diazabicyclononane-7,9-dione. []

Q2: What is the significance of the crystal structure of 5-methoxy-3H-1,3,4-thiadiazol-2-one?

A2: X-ray crystallography reveals that the asymmetric unit of 5-methoxy-3H-1,3,4-thiadiazol-2-one comprises three molecules interconnected by N—H⋯O hydrogen bonds. These interactions form layers perpendicular to the [] plane. Additionally, the molecular rings exhibit a nearly planar structure. [] This structural information can be valuable in understanding its interactions with other molecules and in designing derivatives.

Q3: Has 5-methoxy-3H-1,3,4-thiadiazol-2-one been identified as a degradation product of any known compounds?

A3: Yes, research has shown that 5-methoxy-3H-1,3,4-thiadiazol-2-one is a major photolysis product of the organophosphorus insecticide methidathion. This degradation was observed both in soil photolysis studies and in aqueous solutions. [] This finding highlights the environmental fate of certain pesticides and the potential for the formation of degradation products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。